8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline
Overview
Description
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline is an organic compound with the molecular formula C16H15N. It is a derivative of tetrahydroquinoline, characterized by the presence of a benzylidene group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline can be achieved through several methods. One common approach involves the Povarov reaction, which is a three-component reaction between an aniline, an aldehyde, and an alkene. This reaction typically requires acidic conditions and can be catalyzed by Lewis acids . Another method involves the condensation of benzaldehyde with 5,6,7,8-tetrahydroquinoline under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Povarov reactions or other condensation reactions using readily available starting materials. The choice of method depends on factors such as cost, yield, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The benzylidene group can participate in π-π interactions, while the tetrahydroquinoline moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological targets, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the benzylidene group, making it less reactive in certain chemical reactions.
8-Benzylidene-2-methyl-5,6,7,8-tetrahydroquinoline: Similar structure but with a methyl group at the 2-position, which can influence its reactivity and properties.
Uniqueness
8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline is unique due to the presence of the benzylidene group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H15N |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
8-benzylidene-6,7-dihydro-5H-quinoline |
InChI |
InChI=1S/C16H15N/c1-2-6-13(7-3-1)12-15-9-4-8-14-10-5-11-17-16(14)15/h1-3,5-7,10-12H,4,8-9H2 |
InChI Key |
MIVJDFRJYARCBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC3=CC=CC=C3)C1)N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.